4-{[(3,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-1-ETHYL-N~3~-ISOBUTYL-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
4-{[(3,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-1-ETHYL-N~3~-ISOBUTYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
The synthesis of 4-{[(3,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-1-ETHYL-N~3~-ISOBUTYL-1H-PYRAZOLE-3-CARBOXAMIDE involves multiple steps, starting with the preparation of the pyrazole rings. One common method involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives . . Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Scientific Research Applications
4-{[(3,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-1-ETHYL-N~3~-ISOBUTYL-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and carboxamide groups play a crucial role in binding to these targets, often through hydrogen bonding and van der Waals interactions . This binding can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives with sulfonyl and carboxamide groups, such as:
These compounds share structural similarities but differ in their specific functional groups and reactivity, making 4-{[(3,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-1-ETHYL-N~3~-ISOBUTYL-1H-PYRAZOLE-3-CARBOXAMIDE unique in its applications and chemical behavior .
Properties
IUPAC Name |
4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]-1-ethyl-N-(2-methylpropyl)pyrazole-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6O3S/c1-6-21-8-12(13(19-21)15(22)16-7-9(2)3)20-25(23,24)14-10(4)17-18-11(14)5/h8-9,20H,6-7H2,1-5H3,(H,16,22)(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUDITIQWKLJPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NCC(C)C)NS(=O)(=O)C2=C(NN=C2C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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